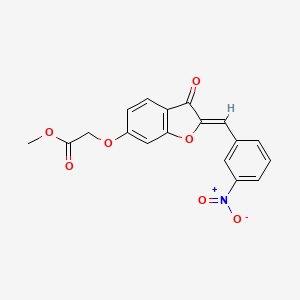
(Z)-methyl 2-((2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-methyl 2-((2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C18H13NO7 and its molecular weight is 355.302. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-Methyl 2-((2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic organic compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, structural properties, and biological effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H11NO5, with a molecular weight of 249.22 g/mol. The compound features a benzofuran moiety coupled with a nitrobenzylidene group, which is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁NO₅ |
| Molecular Weight | 249.22 g/mol |
| CAS Number | 119128-13-1 |
| Purity | >95% (HPLC) |
Synthesis
The synthesis of this compound typically involves the condensation reaction between 3-nitrobenzaldehyde and 3-oxo-2,3-dihydrobenzofuran derivatives under acidic or basic conditions. The reaction often utilizes catalysts such as piperidine or pyridine to enhance yield and purity .
The biological activity of this compound is hypothesized to stem from its ability to interact with various enzymes and receptors. The nitro group may participate in redox reactions, while the benzofuran structure can engage in π-π stacking interactions with aromatic amino acids in proteins. Such interactions can modulate enzyme activity or receptor signaling pathways, leading to diverse biological effects .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- MCF7 Cell Line : Compounds derived from benzofuran structures showed moderate cytotoxicity against MCF7 breast cancer cells, suggesting potential for further development in anticancer therapies .
- K562 Cell Line : Similar derivatives have also demonstrated activity against K562 chronic myelogenous leukemia cells, indicating a promising avenue for hematological malignancies .
Enzyme Inhibition
Preliminary findings suggest that the compound may inhibit specific NAD+-requiring enzymes, which are crucial in numerous cellular pathways. This inhibition could lead to therapeutic applications in conditions like cancer and metabolic disorders .
Case Studies
- Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of related benzofuran compounds on MCF7 and K562 cell lines, revealing that structural modifications significantly influenced their activity levels. The results indicated that the introduction of nitro groups enhanced the compounds' efficacy against these cancer cell lines .
- Antimicrobial Screening : Another research effort investigated various nitro-substituted compounds for their antimicrobial properties against common pathogens. While specific data on this compound was not available, related compounds showed promising results, suggesting further exploration could yield valuable insights .
Eigenschaften
IUPAC Name |
methyl 2-[[(2Z)-2-[(3-nitrophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO7/c1-24-17(20)10-25-13-5-6-14-15(9-13)26-16(18(14)21)8-11-3-2-4-12(7-11)19(22)23/h2-9H,10H2,1H3/b16-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRLQAWYAPSIAA-PXNMLYILSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














